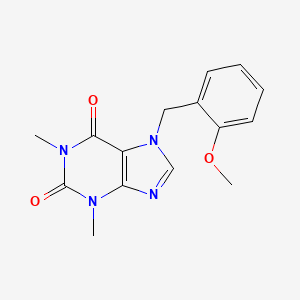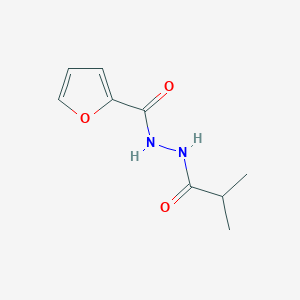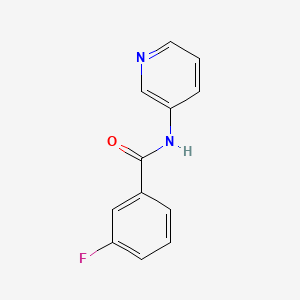![molecular formula C14H10BrNO B5880269 3-[(4-bromophenoxy)methyl]benzonitrile](/img/structure/B5880269.png)
3-[(4-bromophenoxy)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-bromophenoxy)methyl]benzonitrile, commonly known as BPN, is a compound that has gained significant attention in the scientific community due to its potential application in the field of drug discovery. BPN is a potent and selective antagonist of the P2X4 receptor, a member of the ATP-gated ion channel family, which is involved in a variety of physiological and pathological processes, including inflammation, pain, and neurodegeneration.
Mécanisme D'action
BPN acts as a selective antagonist of the P2X4 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X4 receptor is primarily expressed in microglia and is involved in the regulation of microglial activation and neuroinflammation. BPN binds to the ATP-binding site of the P2X4 receptor and prevents the channel from opening, thereby inhibiting the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BPN has been shown to have several biochemical and physiological effects, including the inhibition of microglial activation and the reduction of pro-inflammatory cytokine release. Moreover, BPN has been found to improve cognitive function in animal models of Alzheimer's disease and reduce neuropathic pain in animal models of nerve injury. BPN has also been shown to have a good safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPN is its selectivity for the P2X4 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Moreover, BPN has been shown to have a good safety profile in animal studies, which makes it a promising candidate for further preclinical and clinical development. However, one of the limitations of BPN is its relatively low potency, which may limit its efficacy in certain disease models. Moreover, the synthesis of BPN is relatively complex and requires several steps, which may limit its availability and increase its cost.
Orientations Futures
There are several future directions for the research on BPN, including the development of more potent analogs, the investigation of its efficacy in various disease models, and the exploration of its potential therapeutic applications in humans. Moreover, the elucidation of the molecular mechanisms underlying the effects of BPN on microglial activation and neuroinflammation may provide new insights into the pathogenesis of various neurological disorders and lead to the development of novel therapeutic strategies.
Méthodes De Synthèse
The synthesis of BPN involves a series of chemical reactions that start with the reaction of 4-bromophenol with formaldehyde to produce 4-bromobenzyl alcohol. The alcohol is then treated with potassium carbonate and benzyl chloride to form 4-bromobenzyl chloride, which is subsequently reacted with 3-cyanobenzyl alcohol in the presence of potassium carbonate and dimethylformamide to yield BPN. The overall yield of BPN is around 25%, and the compound can be purified by recrystallization from ethanol.
Applications De Recherche Scientifique
BPN has been extensively studied for its potential application in the treatment of various diseases, including chronic pain, neuropathic pain, and neurodegenerative disorders. The P2X4 receptor, which is the target of BPN, is involved in the regulation of microglial activation and neuroinflammation, which are key processes in the development of these diseases. BPN has been shown to inhibit the activation of microglia and reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, in various animal models of disease. Moreover, BPN has been found to improve cognitive function in animal models of Alzheimer's disease and reduce neuropathic pain in animal models of nerve injury.
Propriétés
IUPAC Name |
3-[(4-bromophenoxy)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-13-4-6-14(7-5-13)17-10-12-3-1-2-11(8-12)9-16/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDQMNDLSRSDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenoxy)methyl]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 5-[(2-ethoxy-4-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5880205.png)
![2-(3,4-dimethoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5880219.png)
![N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5880225.png)


![2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5880244.png)
![N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5880247.png)
![2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5880262.png)

